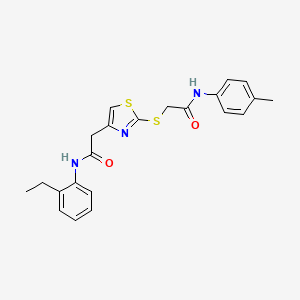

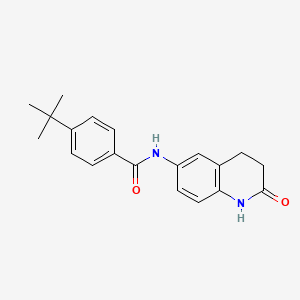

![molecular formula C22H22ClN3O2 B2877706 1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-61-5](/img/structure/B2877706.png)

1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

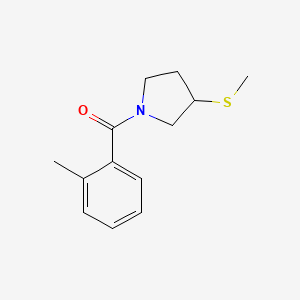

The compound “1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including an allyl group, a benzo[d]imidazole ring, a pyrrolidin-2-one ring, and a chlorophenoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the available starting materials. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]imidazole and pyrrolidin-2-one rings, along with the allyl and chlorophenoxy groups, would all contribute to the overall structure. The exact structure would also be influenced by the stereochemistry at each chiral center .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the allyl group could participate in reactions typical of alkenes, such as additions or oxidative cleavage. The benzo[d]imidazole ring might undergo electrophilic substitution reactions. The pyrrolidin-2-one ring could be involved in reactions typical of lactams .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar pyrrolidin-2-one ring and the chlorophenoxy group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Reactivity

- Research on similar compounds includes studies on the synthesis and glycosidase inhibitory activity of related compounds, demonstrating methods for creating potent, specific inhibitors for biological applications (Carmona et al., 2003).

- Another study presents novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing techniques for producing a variety of substituted derivatives with potential pharmaceutical relevance (Katritzky et al., 2000).

- The cyclic amidines research demonstrates the cyclisation of N-allyl-N′-arylacetamidines to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, highlighting the diverse chemical transformations possible with such structures (Partridge et al., 1973).

Polymerization and Material Applications

- A study on allyl esters of Crambe-derived long-chain fatty acids and their polymers explores the synthesis and polymerization of these esters, providing a basis for understanding the material applications of similar allyl-containing compounds (Chang et al., 1979).

Molecular Docking and Biological Activity

- Research into the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents offers insight into the potential for designing compounds with specific biological activities, including the use of molecular docking to guide synthesis (Starrett et al., 1989).

Future Directions

properties

IUPAC Name |

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-19-5-3-4-6-20(19)26(22)12-13-28-18-9-7-17(23)8-10-18/h2-10,16H,1,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGQJWKJGIGYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

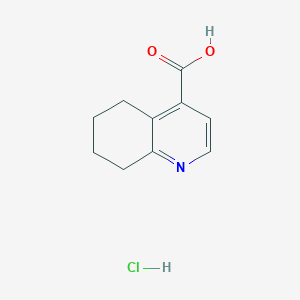

![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

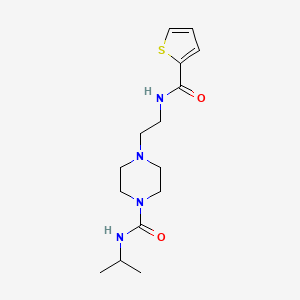

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)

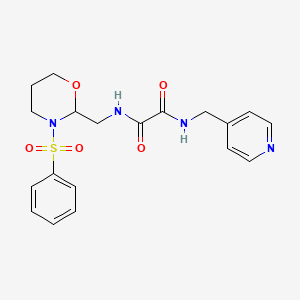

![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)